molecular formula C8H15ClO2 B8483528 1-Chloro-2-methylpropyl isobutyrate

1-Chloro-2-methylpropyl isobutyrate

Cat. No. B8483528
M. Wt: 178.65 g/mol
InChI Key: KHQNJBLRGAHWEX-UHFFFAOYSA-N
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Patent
US09399639B2

Procedure details

To a mixture of isobutyryl chloride (10 mL, 94.7 mmol) and zinc (II) chloride (25 mg, 186 mmol) was added isobutyraldehyde (10.4 mL, 113.6 mmol) at −20° C. The reaction was stirred at 0° C. for 1 h, then at rt for another 2 h. The mixture was filtered through a short silica gel column (100% PE). The solution was concentrated in vacuo at 40° C. and the resulted oil was distilled at 75° C. under reduced pressure to give the title compound as colorless oil (13.48 g, 79.3%). The title compound was characterized by 1H NMR as shown below:
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Yield
79.3%

Identifiers

REACTION_CXSMILES
[C:1]([Cl:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[CH:7](=[O:11])[CH:8]([CH3:10])[CH3:9]>[Cl-].[Zn+2].[Cl-]>[C:7]([O:5][CH:1]([Cl:6])[CH:2]([CH3:4])[CH3:3])(=[O:11])[CH:8]([CH3:10])[CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
25 mg
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C(C)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for another 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a short silica gel column (100% PE)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo at 40° C.
DISTILLATION
Type
DISTILLATION
Details
the resulted oil was distilled at 75° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(C)C)(=O)OC(C(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.48 g
YIELD: PERCENTYIELD 79.3%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.